molecular formula CH3NO B1339986 Formamide-13C CAS No. 51284-91-4

Formamide-13C

Cat. No. B1339986
CAS RN: 51284-91-4
M. Wt: 46.034 g/mol
InChI Key: ZHNUHDYFZUAESO-OUBTZVSYSA-N
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Description

Formamide-13C is the 13C-labeled Formamide . Formamide is an amide derived from formic acid and has been used as a solvent for many ionic compounds .


Synthesis Analysis

Formamide-13C is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . It is also used as a solvent .


Molecular Structure Analysis

The molecular weight of Formamide-13C is 46.03 . Its formula is 13CH3NO . The structure of Formamide-13C can be represented as H13CONH2 .


Chemical Reactions Analysis

Formamide-13C can be synthesized from methanol and ammonia under ambient conditions over a Pt electrocatalyst . This process provides 74.26% selectivity from methanol to formamide and a Faradaic efficiency of 40.39% at 100 mA cm−2 current density .


Physical And Chemical Properties Analysis

Formamide-13C has a boiling point of 153 °C and a melting point of -61 °C . Its density is 0.970 g/mL at 25 °C .

Mechanism of Action

Target of Action

Formamide-13C, an amide derived from formic acid, primarily targets RNA metabolism . It interacts with coding and non-coding RNA molecules and their interacting proteins, which play a crucial role in higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .

Mode of Action

Formamide-13C acts as an ionic solvent that destabilizes non-covalent bonds . It preferentially weakens RNA-related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with its targets leads to changes in RNA metabolism, affecting the synthesis, processing, and function of RNA molecules .

Biochemical Pathways

The primary biochemical pathway affected by Formamide-13C is RNA metabolism . It impacts the synthesis, processing, and function of RNA molecules, leading to downstream effects on cell cycle control, development, and innate immune response . In addition, it has been found to increase R-loop formation and decrease splicing efficiency .

Pharmacokinetics

Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of Formamide-13C leads to molecular and cellular effects, primarily impacting RNA metabolism . It weakens RNA-related processes, affecting the synthesis, processing, and function of RNA molecules . This can lead to changes in cell cycle control, development, and innate immune response .

Action Environment

The action, efficacy, and stability of Formamide-13C can be influenced by environmental factors. It’s important to note that safety precautions should be taken when handling Formamide-13C, as it is classified as a potential carcinogen and reproductive toxin .

Safety and Hazards

Formamide-13C is suspected of causing cancer . It may damage fertility or the unborn child . It may also cause damage to organs (Blood) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583950
Record name (~13~C)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide-13C

CAS RN

51284-91-4
Record name (~13~C)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51284-91-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-13C
Reactant of Route 2
Formamide-13C

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